

An In-Depth Technical Guide to Quinoline, 2,3dimethyl-, 1-oxide

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Compound of Interest

Compound Name: Quinoline, 2,3-dimethyl-, 1-oxide

Cat. No.: B079572 Get Quote

CAS Number: 14300-11-9

This technical guide provides a comprehensive overview of **Quinoline**, **2,3-dimethyl-**, **1-oxide**, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, spectroscopic data, and potential biological activities, presenting available quantitative data in structured tables and outlining experimental methodologies.

Chemical and Physical Properties

Quinoline, 2,3-dimethyl-, 1-oxide is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. The addition of two methyl groups at the 2 and 3 positions and an N-oxide group at position 1 significantly influences its physicochemical properties and biological activity. While exhaustive experimental data for this specific compound is not widely published, the following table summarizes key known and estimated properties.



Property	Value	Reference
CAS Number	14300-11-9	[1]
Molecular Formula	C11H11NO	
Molecular Weight	173.21 g/mol	-
Appearance	Solid (predicted)	-
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Sparingly soluble in water (predicted)	

Synthesis and Experimental Protocols

The synthesis of quinoline N-oxides is a well-established process in organic chemistry. While a specific detailed protocol for **Quinoline**, **2,3-dimethyl-**, **1-oxide** is not readily available in the reviewed literature, a general and widely applicable method involves the oxidation of the corresponding quinoline.

General Synthesis Workflow:

The synthesis of **Quinoline**, **2,3-dimethyl-**, **1-oxide** can be conceptualized through the following workflow, starting from the precursor **2,3-dimethylquinoline**.

A generalized workflow for the synthesis of **Quinoline**, **2,3-dimethyl-**, **1-oxide**.

Detailed Experimental Protocol (General Method):

The following protocol is a generalized procedure for the N-oxidation of quinolines and can be adapted for the synthesis of the target compound.

• Dissolution: Dissolve the starting material, 2,3-dimethylquinoline, in a suitable organic solvent such as dichloromethane or chloroform.



- Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent. Common choices
 include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The
 addition is typically performed portion-wise or dropwise at a controlled temperature, often at
 0 °C, to manage the exothermic nature of the reaction.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography
 (TLC) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is washed with a basic solution, such as saturated sodium bicarbonate, to remove acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified using column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure **Quinoline**, **2,3-dimethyl-**, **1-oxide**.

Spectroscopic Characterization

The structural elucidation of **Quinoline**, **2,3-dimethyl-**, **1-oxide** relies on various spectroscopic techniques. While specific spectra for this compound are not widely available, the expected characteristic signals are described below based on the analysis of related quinoline derivatives.[2][3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with chemical shifts influenced by the N-oxide and methyl groups. The two methyl groups at the C2 and C3 positions would likely appear as singlets in the aliphatic region of the spectrum.
- ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic ring would be particularly affected by the N-oxide functionality.

Infrared (IR) Spectroscopy:



The IR spectrum would provide information about the functional groups present. Key expected absorption bands include:

- C-H stretching vibrations for the aromatic and methyl groups.
- C=C and C=N stretching vibrations characteristic of the guinoline ring.
- A strong N-O stretching band, which is a hallmark of N-oxides.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The electron impact (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 173.21. The fragmentation of quinoline N-oxides often involves the characteristic loss of an oxygen atom ([M-16]⁺) or a hydroxyl radical ([M-17]⁺).[8][9][10][11][12]

Potential Biological Activities

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[13][14][15][16][17][18][19] The introduction of an N-oxide group can modulate these activities and, in some cases, enhance the potency or alter the mechanism of action.

Antimicrobial Activity:

Many quinoline-based compounds have demonstrated significant antibacterial and antifungal properties. The N-oxide functionality can influence the electronic properties of the quinoline ring system, potentially enhancing its interaction with microbial targets. While specific studies on the antimicrobial effects of **Quinoline**, **2,3-dimethyl-**, **1-oxide** are limited, it represents a scaffold of interest for the development of new antimicrobial agents.

Anticancer Activity:

Quinoline N-oxides have been investigated for their potential as anticancer agents.[14][15] The mechanism of action for some quinoline derivatives involves the inhibition of key cellular processes in cancer cells, such as DNA replication and cell division. The planar structure of the



quinoline ring allows for intercalation into DNA, while the N-oxide group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells.

Signaling Pathway Relationship:

The potential anticancer effects of quinoline derivatives can be linked to their interference with critical cellular signaling pathways. A generalized logical relationship for a potential anticancer mechanism is depicted below.

A putative mechanism of anticancer action for a quinoline N-oxide derivative.

Conclusion

Quinoline, 2,3-dimethyl-, 1-oxide, identified by CAS number 14300-11-9, is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized the available information regarding its properties, synthesis, and potential biological activities. Further experimental studies are warranted to fully elucidate its spectroscopic characteristics, detailed biological mechanisms, and potential therapeutic applications. The methodologies and conceptual frameworks presented here provide a solid foundation for researchers and drug development professionals to advance the understanding and application of this and related quinoline N-oxide derivatives.

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